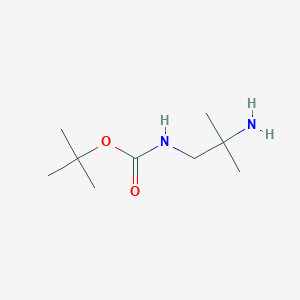

tert-Butyl (2-amino-2-methylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBBEHBEAPOBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591565 | |

| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95034-05-2 | |

| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Organic Chemist's Toolkit: A Technical Guide to tert-Butyl (2-amino-2-methylpropyl)carbamate

Introduction: The Strategic Value of Asymmetric Diamines

In the intricate landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control over molecular architecture is paramount. Building blocks that offer differential reactivity are not merely convenient; they are enabling. Tert-Butyl (2-amino-2-methylpropyl)carbamate (CAS No. 95034-05-2), a mono-protected derivative of 2-methylpropane-1,2-diamine, represents a quintessential example of such a strategic intermediate. Its structure, featuring a sterically hindered tertiary primary amine and a Boc-protected primary amine, provides chemists with a powerful tool for sequential, regioselective functionalization. This guide offers an in-depth exploration of its synthesis, characterization, and application, tailored for researchers, scientists, and drug development professionals who rely on precision and predictability in their synthetic endeavors.

Section 1: Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a white to off-white solid at room temperature, a characteristic that simplifies handling and weighing operations compared to volatile liquid amines.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 95034-05-2 | [2] |

| Molecular Formula | C₉H₂₀N₂O₂ | [2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 68-71 °C | [1] |

| Boiling Point | 275.1 ± 23.0 °C (at 760 mmHg, Predicted) | |

| SMILES | CC(C)(C)OC(=O)NCC(C)(C)N | [2] |

| InChIKey | KCBBEHBEAPOBSC-UHFFFAOYSA-N | [2] |

| Predicted XLogP | 0.6 | [2] |

The structure features a tert-butyloxycarbonyl (Boc) protecting group, one of the most common amine protecting groups in non-peptide chemistry. This group is renowned for its stability under a wide range of nucleophilic and basic conditions, yet it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), allowing for orthogonal deprotection strategies in complex syntheses.

Section 2: Synthesis and Purification

The synthesis of this compound hinges on the selective mono-protection of its parent diamine, 2-methylpropane-1,2-diamine. This is a non-trivial challenge, as the protecting agent, typically di-tert-butyl dicarbonate (Boc₂O), can react with both amino groups, leading to a mixture of mono-protected, di-protected, and unreacted starting material. The key to a successful synthesis lies in exploiting the differential reactivity of the primary versus the tertiary amine of the precursor, or by temporarily blocking one amine group.

Workflow for Synthesis

The overall synthetic strategy involves two main stages: preparation of the diamine precursor, followed by its selective mono-protection.

Protocol 1: Synthesis of 2-Methylpropane-1,2-diamine (Precursor)

This protocol is adapted from patent literature describing the industrial-scale synthesis of the diamine precursor.

Principle: This method employs the reductive amination of 2-amino-2-methyl-1-propanol. The hydroxyl group is converted to an amine by reaction with ammonia over a catalyst under a hydrogen atmosphere.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Raney Nickel or Cobalt catalyst

-

Liquid Ammonia (NH₃)

-

Hydrogen (H₂) gas

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave with 2-amino-2-methyl-1-propanol and the chosen catalyst (e.g., 2-10% by weight of the starting alcohol).

-

Seal the reactor and purge the system multiple times with hydrogen gas to remove all air.

-

Introduce liquid ammonia into the autoclave. The molar ratio of ammonia to the alcohol should be between 1.5:1 and 6:1.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reactor to a temperature between 160-220 °C and maintain stirring for 6-15 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the solid catalyst.

-

Purify the resulting crude product by fractional distillation to obtain pure 2-methylpropane-1,2-diamine.

Causality: The use of a high-pressure autoclave and hydrogen gas is essential for the catalytic reduction to occur. The catalyst (e.g., Raney Nickel) provides a surface for the reaction, facilitating the substitution of the hydroxyl group with an amine group from the ammonia.

Protocol 2: Selective Mono-Boc Protection

This protocol is a robust method adapted from established procedures for the selective protection of asymmetric diamines. The challenge lies in reacting the less sterically hindered primary amine (-CH₂NH₂) in the presence of the more hindered tertiary amine (-C(CH₃)₂NH₂).

Principle: An Organic Syntheses procedure demonstrates that reacting 2-methyl-1,2-propanediamine with an equivalent of tert-butyl phenyl carbonate results in selective protection of the primary amine. This selectivity arises from the significant steric hindrance around the tertiary amine, which makes it a much poorer nucleophile than the primary amine.

Materials:

-

2-Methylpropane-1,2-diamine

-

tert-Butyl phenyl carbonate

-

Absolute Ethanol (EtOH)

-

Dichloromethane (DCM)

-

2M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylpropane-1,2-diamine (1.0 eq) in absolute ethanol.

-

Add tert-butyl phenyl carbonate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water and adjust the pH to ~3 by the careful addition of 2M HCl. This step protonates the unreacted diamine and the desired mono-protected product, making them water-soluble, while the main byproduct, phenol, and any di-Boc protected diamine remain in the organic phase.

-

Extract the acidic aqueous solution with dichloromethane (3x volumes) to remove phenol and other non-basic impurities. Discard the organic layers.

-

Adjust the pH of the aqueous phase to 12 by adding 2M NaOH. This deprotonates the desired product, making it less water-soluble.

-

Extract the basic aqueous solution with dichloromethane (5x volumes).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Self-Validation: The success of the purification hinges on the pH-dependent solubility of the product. The acidic wash (Step 6) should remove the phenol byproduct, which can be confirmed by TLC analysis of the organic extract. The final product's identity and purity should be confirmed via the analytical methods described in the next section.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of a synthetic intermediate. The following data are expected for this compound.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~5.0 (br s, 1H, NH COO), ~3.05 (d, 2H, CH₂ NH), ~1.45 (s, 9H, C(CH₃ )₃), ~1.3 (br s, 2H, NH₂ ), ~1.15 (s, 6H, C(CH₃ )₂NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~156.0 (C=O), ~79.0 (C (CH₃)₃), ~55.0 (C (CH₃)₂NH₂), ~50.0 (C H₂NH), ~28.4 (C(C H₃)₃), ~25.0 (C(C H₃)₂NH₂) |

| FT-IR (KBr, cm⁻¹) | ~3350-3200 (N-H stretch, primary amine & carbamate), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |

| Mass Spec (ESI+) | m/z 189.16 ([M+H]⁺), 211.14 ([M+Na]⁺) |

Rationale for NMR Assignments:

-

The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.45 ppm.

-

The six equivalent protons of the gem-dimethyl group will appear as a singlet further upfield, around 1.15 ppm.

-

The methylene (-CH₂-) protons adjacent to the carbamate nitrogen will be a doublet (due to coupling with the NH proton) around 3.05 ppm.

-

The carbamate N-H proton will be a broad singlet due to exchange and quadrupole effects, typically downfield around 5.0 ppm.

-

The two primary amine protons will appear as a broad singlet around 1.3 ppm, which will disappear upon a D₂O shake.

Section 4: Applications in Drug Discovery & Development

The true value of a building block is demonstrated by its utility in constructing complex, high-value molecules. The dual functionality of this compound makes it a versatile intermediate in medicinal chemistry.

Role as a Strategic Intermediate for Kinase Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of Sorafenib. Sorafenib (marketed as Nexavar) is a multi-kinase inhibitor drug approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It functions by inhibiting several tyrosine protein kinases involved in both tumor progression and angiogenesis.

The synthesis of Sorafenib involves the formation of a urea linkage. While various synthetic routes exist, the use of intermediates like this compound allows for the controlled introduction of the amine functionality required for this critical bond-forming step.

The unmasked tertiary primary amine of CAS 95034-05-2 can act as a nucleophile to react with an activated precursor, forming the core structure of the drug while the other amine remains protected. Subsequent deprotection under acidic conditions reveals the second primary amine, which can then be used for further elaboration or represents the final required functionality in a key fragment of the target molecule. This strategic protection-deprotection sequence is fundamental to achieving high yields and purity in the total synthesis of complex pharmaceuticals.

Section 5: Safety & Handling

As with any chemical reagent, proper handling is essential for laboratory safety. This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).

| Hazard Class | Statement |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Data sourced from supplier Safety Data Sheets)

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of protecting group chemistry to solve complex synthetic challenges. Its well-defined physicochemical properties, coupled with robust and selective synthesis protocols, make it a reliable component in multi-step synthetic campaigns. Its documented role as a building block for high-value targets like the kinase inhibitor Sorafenib underscores its importance to the pharmaceutical industry. For the research and development scientist, a thorough understanding of this reagent's synthesis, characterization, and reactivity profile is a valuable asset in the design and execution of efficient and successful synthetic routes.

References

-

Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(2-amino-2-methylpropyl)carbamate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Dongguan Bezer Biotechnology Co., Ltd. (n.d.). 95034-05-2 Intermediate. Retrieved from: [Link]

-

Synthonics Research Laboratories. (n.d.). Tert-Butyl(2-Amino-2-Methylpropyl)-Carbamate. IndiaMART. Retrieved from: [Link]

-

Chemsrc. (2025). TERT-BUTYL N-(2-AMINO-2-METHYLPROPYL)CARBAMATE. Retrieved from: [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268. Available at: [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(2-amino-2-methylpropyl)carbamate. University of Luxembourg. Retrieved from: [Link]

Sources

tert-Butyl (2-amino-2-methylpropyl)carbamate molecular weight and formula

An In-depth Technical Guide to tert-Butyl (2-amino-2-methylpropyl)carbamate

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise construction of molecular architectures is paramount. Success in this field often hinges on the availability of versatile and reliable chemical building blocks. This compound, also known by its synonym N1-Boc-2-methyl-1,2-propanediamine, is a bifunctional organic compound of significant strategic importance. Its structure, featuring a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a spatially distinct, sterically hindered primary amine, offers chemists a powerful tool for controlled, sequential synthetic transformations.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed synthesis protocol grounded in established chemical principles, discuss methods for its structural characterization, and explore its applications as a strategic building block in the synthesis of complex molecular entities.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the Boc protecting group on one of the two amine functionalities is central to its utility, allowing for orthogonal synthetic strategies where the two nitrogen atoms can be functionalized in a stepwise manner. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | [2] |

| Synonyms | N1-Boc-2-methyl-1,2-propanediamine, (2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester | [2] |

| CAS Number | 95034-05-2 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 68-71 °C | [1] |

| Monoisotopic Mass | 188.152477885 Da | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound presents a classic chemoselectivity challenge: the mono-protection of a diamine. The starting material, 2-methyl-1,2-propanediamine, contains two primary amino groups with different steric environments—one on a primary carbon and one on a tertiary carbon. The goal is to selectively protect the less sterically hindered amine (N1) while leaving the more hindered amine (N2) available for subsequent reactions.

The most common and efficient method for achieving this is the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O). By carefully controlling the stoichiometry and reaction conditions, the less sterically encumbered primary amine at the C1 position preferentially acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Boc anhydride.

Caption: Synthetic workflow for the mono-Boc protection of 2-methyl-1,2-propanediamine.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective mono-Boc protection of asymmetric diamines.[3]

Materials:

-

2-Methyl-1,2-propanediamine (CAS: 811-93-8)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-methyl-1,2-propanediamine (2.0 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the solution to 0 °C using an ice bath.

-

Causality: Using an excess of the diamine favors the mono-substituted product by increasing the statistical likelihood that a molecule of Boc₂O will react with an unprotected diamine rather than the already mono-protected product. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the polar diamine and the nonpolar Boc anhydride. Cooling to 0 °C helps to control the initial exothermic reaction.

-

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over a period of 1-2 hours using an addition funnel.

-

Causality: Slow, dropwise addition is crucial to maintain a low concentration of the acylating agent, which further enhances the selectivity for mono-protection and prevents the formation of the di-protected byproduct.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM. Partition the residue between DCM and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Causality: The aqueous washes are critical for removing the unreacted diamine starting material (which will be in its protonated form) and any other water-soluble byproducts.

-

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound as a solid.

Structural Elucidation and Characterization

Characterization of the final product is essential to confirm its identity and purity. The following spectroscopic methods are standard for this purpose. While experimentally derived spectra for this specific molecule are not widely published, the expected data can be accurately predicted based on its structure and data from analogous compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~5.0-5.5 (br s, 1H) | -NH- (Carbamate) |

| ~3.0-3.2 (d, 2H) | -CH₂-NH(Boc) |

| ~1.5-2.0 (br s, 2H) | -NH₂ (Free Amine) |

| 1.44 (s, 9H) | -C(CH₃)₃ (tert-Butyl) |

| ~1.1-1.2 (s, 6H) | -C(CH₃)₂-NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption peaks include:

-

3400-3200 cm⁻¹: N-H stretching vibrations from both the primary amine (-NH₂) and the carbamate (-NH-). The primary amine will typically show two bands in this region.

-

2970-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

-

~1680-1700 cm⁻¹: A strong C=O stretching vibration, characteristic of the carbamate carbonyl group.[5]

-

~1520 cm⁻¹: N-H bending vibration, often referred to as the "Amide II" band, characteristic of the carbamate linkage.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Chemical Stability, Storage, and Handling

The utility of a chemical building block is intrinsically linked to its stability. The Boc protecting group defines the stability profile of this compound.

-

Acid Lability: The Boc group is the defining feature of this molecule's reactivity and is readily cleaved under acidic conditions.[7][8] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will efficiently remove the Boc group, liberating the free diamine.[8] This dictates that the compound must be stored away from any acidic materials.

-

Base and Nucleophile Stability: The compound is generally stable under basic and nucleophilic conditions, which is a key advantage allowing for reactions to be carried out at other sites on a molecule without disturbing the Boc group.[7][9]

-

Thermal Stability: While stable at ambient temperatures, the Boc group can be thermally labile at elevated temperatures (typically >85 °C), which can lead to unintended deprotection.[7]

Recommended Storage: For long-term integrity, the compound should be stored in a tightly sealed container in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[7]

Applications in Drug Discovery and Development

This compound is a valuable bifunctional building block in medicinal chemistry. Its primary utility lies in its ability to act as a linker or scaffold, enabling the sequential and controlled addition of other molecular fragments.

The strategic placement of the Boc group allows for a two-stage synthetic approach:

-

Stage 1: The available primary amine at the C2 position can be functionalized via reactions such as acylation, alkylation, reductive amination, or arylation.

-

Stage 2: Following the initial modification, the Boc group can be selectively removed under acidic conditions to reveal the primary amine at the C1 position, which can then undergo a second, different functionalization.

This orthogonal strategy is fundamental in building complex molecules where precise control over the regiochemistry of substitution is required.

Caption: Strategic utility in sequential synthesis workflows.

One area where such building blocks are increasingly relevant is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Such molecules require a linker to connect the target-binding moiety and the ligase-binding moiety, and building blocks like this compound are well-suited for constructing these linkers. Indeed, it has been categorized by chemical suppliers as a "Protein Degrader Building Block," underscoring its utility in this cutting-edge area of drug discovery.[10]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Supporting Information - Table 3. (n.d.).

-

The Versatility of N-Boc-2-methyl-1,3-diaminopropane in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.

-

Tert-butyl n-(2-amino-2-methylpropyl)carbamate. (n.d.). PubChemLite. Retrieved from [Link]

-

tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

-

tert-butyl N-(2-amino-2-methylpropyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. (2017). mzCloud. Retrieved from [Link]

- Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (n.d.). The Royal Society of Chemistry.

-

tert-Butyl 2-amino-1-methyl-2-oxoethylcarbamate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Methyl-1,2-propanediamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Methyl-1,2-propanediamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

-

tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. (n.d.). PubChem. Retrieved from [Link]

-

N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

tert-butyl N-((2R)-2-aminopropyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Tert-Butyl(2-Amino-2-Methylpropyl)-Carbamate. (n.d.). IndiaMART. Retrieved from [Link]

-

2-Methyl-1,2-propanediamine. (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BOC-AMINO-2,2-DIMETHYL-1,3-PROPANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Tert-butyl n-(2-amino-2-methylpropyl)carbamate (C9H20N2O2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. calpaclab.com [calpaclab.com]

A Comprehensive Technical Guide to tert-Butyl N-(2-amino-2-methylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl N-(2-amino-2-methylpropyl)carbamate, a bifunctional building block essential in medicinal chemistry and organic synthesis. This document covers its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, supported by structured data and procedural diagrams.

Chemical Identity and Properties

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, often referred to as N-Boc-2-methyl-1,2-propanediamine, is a valuable synthetic intermediate. Its structure features a primary amine and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for selective chemical transformations, making it a cornerstone in the synthesis of complex molecules. The IUPAC name for this compound is tert-butyl N-(2-amino-2-methylpropyl)carbamate [1][2].

Table 1: Physicochemical Properties [1]

| Property | Value |

| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| CAS Number | 95034-05-2 |

| Monoisotopic Mass | 188.152477885 Da |

| Appearance | Varies (often an oil or low-melting solid) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| XLogP3 | 0.6 |

Synthesis and Mechanism

The synthesis of tert-butyl N-(2-amino-2-methylpropyl)carbamate is typically achieved through the selective mono-N-Boc protection of 2-methyl-1,2-propanediamine. The key to this synthesis is controlling the stoichiometry to favor the protection of only one of the two amino groups. A large excess of the diamine is often used relative to the Boc-anhydride to statistically favor the formation of the mono-protected product over the di-protected byproduct.

The workflow involves the nucleophilic attack of one of the amino groups of 2-methyl-1,2-propanediamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a suitable aprotic solvent.

Experimental Protocols

Protocol 3.1: Synthesis of tert-Butyl N-(2-amino-2-methylpropyl)carbamate

This protocol describes a standard procedure for the mono-Boc protection of a diamine, adapted for 2-methyl-1,2-propanediamine.

Materials:

-

2-Methyl-1,2-propanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1,2-propanediamine (e.g., 5 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1 equivalent) in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired mono-protected product from unreacted diamine and the di-protected byproduct.

Applications in Drug Development and Research

The bifunctional nature of tert-butyl N-(2-amino-2-methylpropyl)carbamate makes it a highly versatile building block in the synthesis of pharmaceutically active compounds.

-

Peptidomimetics and Scaffolds: The free primary amine can be acylated or alkylated, while the Boc-protected amine remains shielded. After subsequent deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid), the newly revealed amine is available for further functionalization. This sequential reactivity is fundamental in building peptide analogs and complex molecular scaffolds.[3]

-

Linker Chemistry: This molecule is frequently used as a linker to connect different pharmacophores.[3] Its gem-dimethyl group can provide steric hindrance that may influence the conformation and metabolic stability of the final compound.

-

Synthesis of Targeted Therapeutics: The protected diamine moiety is a common structural motif in various therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to selectively introduce this functional group is crucial for structure-activity relationship (SAR) studies during lead optimization.

The logical flow of its use in a synthetic sequence is depicted below.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, tert-butyl N-(2-amino-2-methylpropyl)carbamate presents several hazards. It may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

This guide provides a foundational understanding of tert-butyl N-(2-amino-2-methylpropyl)carbamate for its effective and safe use in a research and development setting. Its unique structural features ensure its continued importance as a building block in the creation of novel chemical entities.

References

Synonyms for tert-Butyl (2-amino-2-methylpropyl)carbamate like N1-Boc-2-methyl-1,2-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-amino-2-methylpropyl)carbamate, also known by its synonym N1-Boc-2-methyl-1,2-propanediamine. This bifunctional molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides a representative synthetic protocol, and explores its application in targeted protein degradation.

Chemical Identity and Synonyms

This compound is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection allows for regioselective functionalization of the free primary amine, making it a versatile linker in the synthesis of more complex molecules.

Table 1: Synonyms and Identifiers

| Name / Identifier | Value |

| Systematic Name | This compound |

| Common Synonym | N1-Boc-2-methyl-1,2-propanediamine |

| CAS Number | 95034-05-2 |

| Molecular Formula | C₉H₂₀N₂O₂ |

| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate |

| InChI | InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) |

| InChIKey | KCBBEHBEAPOBSC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(C)(C)N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in drug design. The presence of both a protected and a free amine, along with the bulky tert-butyl group, influences its solubility, stability, and conformational flexibility.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 188.27 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | 68-71 °C | Commercial Suppliers |

| XLogP3 | 0.6 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

Synthesis and Experimental Protocols

The selective mono-Boc protection of diamines like 2-methyl-1,2-propanediamine is a common challenge in organic synthesis. Several methods have been developed to achieve high yields of the desired mono-protected product while minimizing the formation of the di-protected byproduct and unreacted starting material. A general and effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to the diamine.

Representative Synthesis Protocol: Mono-Boc Protection of 2-Methyl-1,2-propanediamine

This protocol is adapted from established procedures for the selective mono-Boc protection of similar diamines.

Materials:

-

2-Methyl-1,2-propanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-1,2-propanediamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (0.5 to 1.0 equivalent, depending on desired selectivity) in anhydrous DCM. Add this solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring. The slow addition is crucial to favor mono-protection.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and consumption of the starting material.

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2-3 times). Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis and purification of this compound.

Application in Drug Development: A Key Linker in PROTACs

This compound and its analogs are extensively used as linkers in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1]

The mono-protected diamine structure of this compound allows for its sequential conjugation to the POI-binding ligand and the E3 ligase-binding ligand. After deprotection of the Boc group, the resulting free amine can be coupled to one of the ligands, while the other free amine of the diamine can be functionalized to connect to the second ligand.

Signaling Pathway: The PROTAC Mechanism of Action

The signaling pathway initiated by a PROTAC involves the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Diagram 2: PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Conclusion

This compound and its synonyms are indispensable tools in modern drug discovery and medicinal chemistry. Its well-defined structure, with a selectively protected amine, provides a versatile platform for the construction of complex bioactive molecules. The critical role of this compound as a linker in the rapidly advancing field of PROTACs highlights its importance for researchers and scientists dedicated to the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

Navigating the Solubility Landscape of tert-Butyl (2-amino-2-methylpropyl)carbamate: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of tert-Butyl (2-amino-2-methylpropyl)carbamate, a key building block in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a detailed predictive analysis based on its molecular structure and the general principles of solubility. Furthermore, it outlines robust experimental protocols to enable researchers, scientists, and drug development professionals to determine precise solubility values in a variety of common organic solvents.

Introduction to this compound

This compound, also known as N-Boc-2-methyl-1,2-propanediamine, is a bifunctional organic molecule featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. Its molecular structure (Figure 1) imparts a unique combination of polarity and lipophilicity, influencing its behavior in different solvent systems. Understanding its solubility is critical for its effective use in chemical synthesis, purification, formulation, and various research applications.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted Solubility Characteristics

The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses both a polar primary amine group and a more nonpolar Boc-protected amine and tertiary butyl group. This amphiphilic nature suggests a varied solubility profile across different organic solvents.

Based on its structure and the known solubility of similar N-Boc protected diamines, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The primary amine can form hydrogen bonds with the solvent. |

| Ethanol | High | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. | |

| Water | Sparingly Soluble | The nonpolar tert-butyl group may limit solubility despite the presence of polar amine groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of solvating both polar and nonpolar moieties. |

| Dimethylformamide (DMF) | High | Similar to DMSO, it is a versatile solvent for a wide range of organic compounds. | |

| Acetonitrile | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. | |

| Acetone | Moderate | Its polarity should allow for reasonable dissolution. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | High | The carbamate and alkyl portions of the molecule are expected to interact favorably with chlorinated solvents. |

| Chloroform | High | Similar to dichloromethane, it is a good solvent for many carbamates. | |

| Tetrahydrofuran (THF) | Moderate to High | A less polar ether that should still be a suitable solvent. | |

| Ethyl Acetate | Moderate | An ester with moderate polarity. | |

| Hexane / Heptane | Low | The polarity of the amine groups is expected to result in poor solubility in nonpolar hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline two common methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and carefully evaporate the solvent to dryness using a rotary evaporator or a vacuum oven at a temperature that will not cause degradation of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g) / Volume of supernatant taken (L))

Analytical Quantification Method

This method is suitable when a calibrated analytical technique is available.

Objective: To determine the concentration of a saturated solution of this compound using an analytical instrument.

Materials:

-

Same as the Gravimetric Method

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Calibration Curve: Analyze the standard solutions using a suitable and validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Follow steps 1-5 from the Gravimetric Method to prepare a saturated solution and obtain a filtered supernatant.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using the same analytical method used for the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Experimental Workflow Visualization

The logical flow of the experimental determination of solubility can be visualized as follows:

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not readily found in the public domain, this technical guide provides a strong predictive framework and detailed experimental protocols for its determination. The amphiphilic nature of the molecule suggests high solubility in polar aprotic and protic organic solvents, and lower solubility in nonpolar solvents. By following the outlined experimental procedures, researchers can generate reliable and accurate solubility data, which is essential for the successful application of this versatile compound in their research and development endeavors.

Stability and degradation profile of Boc-protected diamines

An In-Depth Technical Guide to the Stability and Degradation Profile of Boc-Protected Diamines

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly within pharmaceutical and chemical development. Its widespread use in protecting amines, including the versatile class of diamines, stems from its remarkable stability under a wide array of synthetic conditions, coupled with its clean and straightforward removal under specific acidic environments.[1][2] This orthogonality is crucial for complex, multi-step syntheses where selective manipulation of functional groups is paramount.[3]

However, the very lability that makes the Boc group so useful also defines its primary degradation pathways. For researchers, scientists, and drug development professionals, a deep understanding of the stability and degradation profile of Boc-protected diamines is not merely academic—it is essential for ensuring the integrity of synthetic intermediates, the purity of final active pharmaceutical ingredients (APIs), and the overall success of a development program.

This guide provides a comprehensive technical overview of the intrinsic stability of the Boc group, the primary mechanisms through which Boc-protected diamines degrade, the critical factors that influence their stability, and the robust experimental and analytical methodologies required to profile their degradation.

Chapter 1: The Intrinsic Chemical Stability of the Boc Group

The utility of the Boc group is fundamentally defined by its distinct stability profile. It is engineered to be a robust shield for amine functionalities against a variety of reagents, yet predictably removable when desired.

-

Stability to Basic and Nucleophilic Conditions : The Boc group is exceptionally stable under basic and nucleophilic conditions.[1][2] The electron-donating nature of the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group reduce the electrophilicity of the carbonyl carbon, rendering it resistant to attack by most nucleophiles and stable to aqueous base hydrolysis.[1] This characteristic allows for a broad range of chemical transformations, such as ester saponification, to be performed on other parts of a molecule without premature deprotection.

-

Lability to Acidic Conditions : The defining characteristic of the Boc group is its sensitivity to acid.[3] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] The mechanism is a clean, acid-catalyzed hydrolysis.[2] It begins with the protonation of the carbamate's carbonyl oxygen. This activation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine, which is typically protonated by the acid in the medium to form an amine salt.[2][4]

-

Thermal Profile : While generally stable at ambient temperatures, the Boc group is thermally labile. Prolonged exposure to temperatures exceeding 85-90°C can initiate thermal decomposition, a property sometimes exploited for deprotection in specific synthetic contexts.[1][5]

-

Moisture Sensitivity : Under neutral pH, the rate of hydrolysis is very slow. However, Boc-protected diamines should be protected from excessive moisture during long-term storage, as slow hydrolysis can occur, particularly if acidic or basic impurities are present.[1]

Chapter 2: Primary Degradation Pathways

Understanding the potential degradation pathways is critical for developing stable formulations and predicting potential impurities. The primary routes of degradation for Boc-protected diamines are driven by hydrolysis, thermal stress, and oxidation.

Caption: Primary degradation pathways for Boc-protected diamines.

-

Acid-Catalyzed Hydrolysis : This is the most prevalent and predictable degradation pathway. Exposure to acidic conditions, even trace amounts during storage or in a formulation, can lead to the cleavage of the Boc group, yielding the free diamine, carbon dioxide, and tert-butanol.[1] The kinetics of this reaction are highly dependent on the acid strength and concentration.

-

Thermal Decomposition : At elevated temperatures, the Boc group can be cleaved through a different mechanism that does not require water. This process typically yields the free diamine, carbon dioxide, and isobutylene via an elimination pathway.[1] This is a critical consideration for processes involving heat, such as drying or melt-processing.

-

Oxidative Degradation : While the carbamate linkage itself is relatively robust against oxidation, the rest of the molecule, including the nitrogen atoms, may be susceptible. Amines can be oxidized to form impurities like N-oxides or hydroxylamines.[6] Forced degradation studies using agents like hydrogen peroxide are essential to probe this vulnerability.[1]

-

Photolytic Degradation : As mandated by ICH Q1B guidelines, the photostability of drug substances must be evaluated. Exposure to light, particularly UV radiation, can provide the energy to initiate degradation through various radical or other photochemical pathways.[1][6]

Chapter 3: Critical Factors Influencing Stability

The rate and extent of degradation are not intrinsic properties alone; they are heavily influenced by the compound's immediate environment. Control over these factors is key to maintaining the purity and integrity of Boc-protected diamines.

| Factor | Influence on Stability | Rationale & Causality | Recommended Control |

| pH | Critical. Stable in neutral to basic media (pH > 7). Highly labile in acidic media (pH < 4). | The acid-catalyzed hydrolysis mechanism is initiated by protonation. In neutral or basic conditions, the concentration of H⁺ is insufficient to drive the reaction at a significant rate. | Avoid all contact with acidic reagents, surfaces, or atmospheric gases (e.g., HCl vapor) during storage and handling. Use buffered systems in the neutral to basic range for solution-state work where stability is required.[7] |

| Temperature | Significant. Stable at refrigerated (2-8°C) and ambient temperatures. Degradation accelerates significantly at elevated temperatures (>85°C). | Increased thermal energy overcomes the activation barrier for thermal decomposition, leading to cleavage of the C-O bond of the tert-butyl group.[1] | Store materials under refrigerated conditions (2-8°C) for long-term stability.[1] Avoid prolonged exposure to high temperatures during processing steps like drying. |

| Atmosphere | Important. An inert atmosphere is recommended for long-term storage. | Prevents potential reaction with atmospheric CO₂, which can form carbamate salts with any free amine groups.[1] It also mitigates the risk of slow oxidative degradation by excluding oxygen. | Store under an inert atmosphere such as argon or nitrogen, especially for high-purity reference standards or long-term bulk storage.[1] |

| Moisture | Moderate. Generally stable, but moisture can enable hydrolytic degradation if acidic or basic impurities are present. | Water is a necessary reactant for the hydrolytic degradation pathway. While the reaction is slow at neutral pH, its presence allows for degradation if the pH shifts. | Store in well-sealed containers with a desiccant to protect from atmospheric moisture.[1] |

| Light | Compound-Specific. Can be a factor, particularly for compounds with chromophores that absorb UV/Visible light. | Light energy can be absorbed and initiate photochemical degradation reactions.[1] | Store in amber vials or other light-protecting containers as a standard precautionary measure, pending results from formal photostability studies.[1] |

Chapter 4: Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is a self-validating system designed to deliberately degrade a sample to identify likely degradation products and establish a stability-indicating analytical method.[6] The choice of stressors is designed to mimic the conditions a drug substance might encounter and to trigger all primary degradation pathways.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with precision and high yield. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. Its widespread adoption in academic research, medicinal chemistry, and pharmaceutical development is a testament to its reliability, ease of introduction, and, most critically, its selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its function, mechanisms of action, and practical applications, with a focus on quantitative data and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Principles: The Function of the Boc Group

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines.[1] By converting the amine into a carbamate, its lone pair of electrons is delocalized through resonance, rendering it significantly less reactive towards electrophiles.[2] This protection allows for chemical modifications to be carried out on other parts of a molecule without interference from the amine functionality.

The utility of the Boc group is defined by its stability under a wide range of conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, while being readily cleavable under acidic conditions.[3][4] This attribute is the foundation of its orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex, sequential synthetic strategies.[5]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide (CO₂) and tert-butanol.[6] The reaction can be performed with or without a base, though the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine intermediate.[1][5]

Caption: Mechanism of Boc protection of a primary amine.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being a widely used reagent.[7] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[1] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[1] The liberated amine is then typically protonated by the acid in the reaction mixture, yielding an amine salt.[1]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data for Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes for these transformations.

Table 1: Representative Conditions for N-Boc Protection of Various Amines

| Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | 1.1 | TEA (1.2) | CH₂Cl₂ | RT | 2 | 98 |

| Benzylamine | 1.1 | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 4 | 95 |

| Glycine methyl ester | 1.2 | TEA (1.5) | CH₂Cl₂ | 0 to RT | 3 | 96 |

| Diethylamine | 1.1 | DMAP (cat.) | CH₂Cl₂ | RT | 1 | 99 |

| (R)-2-aminobutane | 1.1 | NaOH (1.1) | H₂O/THF | RT | 12 | 94 |

Data compiled from various sources, specific yields may vary based on experimental nuances.

Table 2: Comparison of Acidic Conditions for N-Boc Deprotection

| Substrate | Acidic Reagent | Solvent | Temp. (°C) | Time | Yield (%) |

| N-Boc-benzylamine | 25% TFA/CH₂Cl₂ | CH₂Cl₂ | RT | 1 h | >95 |

| N-Boc-benzylamine | 4M HCl in Dioxane | Dioxane | RT | 2 h | >95 |

| N-Boc-aniline | 50% TFA/CH₂Cl₂ | CH₂Cl₂ | RT | 30 min | >95 |

| N-Boc-piperidine | 4M HCl in Ethyl Acetate | Ethyl Acetate | RT | 4 h | 92 |

| N-Boc-L-phenylalanine | Neat TFA | - | RT | 15 min | >99 |

Reaction times and yields are typical and can be influenced by the substrate's electronic and steric properties.[7][8] Kinetic studies have shown that the rate of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration.[9][10]

Table 3: Characteristic ¹H NMR Chemical Shifts for N-Boc Protected Amines

| Protected Amine | Solvent | Chemical Shift of t-Butyl Protons (δ, ppm) | Chemical Shift of N-H Proton (δ, ppm) |

| N-Boc-aniline | CDCl₃ | ~1.52 | ~6.5 (broad) |

| N-Boc-benzylamine | CDCl₃ | ~1.48 | ~4.9 (broad) |

| N-Boc-ethylenediamine | CDCl₃ | ~1.44 | ~5.1 (broad) |

| N-Boc-glycine methyl ester | CDCl₃ | ~1.45 | ~5.0 (broad) |

The sharp singlet corresponding to the nine equivalent protons of the tert-butyl group between 1.4-1.5 ppm is a key diagnostic peak in ¹H NMR for confirming successful Boc protection.[11]

Experimental Protocols

Precise and reproducible experimental procedures are crucial for successful synthesis. Below are detailed protocols for a typical Boc protection and a subsequent deprotection.

Protocol 1: N-Boc Protection of a Primary Amine (e.g., Aniline)

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equiv.) in CH₂Cl₂.

-

Base Addition: Add triethylamine (1.2 equiv.) to the solution and stir at room temperature.

-

Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected aniline. The product is often pure enough for subsequent steps without further purification.[12]

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) (e.g., N-Boc-benzylamine)

Materials:

-

N-Boc-benzylamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the N-Boc-benzylamine (1.0 equiv.) in CH₂Cl₂ in a round-bottom flask.

-

TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid to the stirred solution to a final concentration of 25-50% (v/v).[7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[7]

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help in the complete removal of residual TFA.[3]

-

Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and liberate the free amine.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected benzylamine.[8]

Strategic Applications in Drug Development and Peptide Synthesis

The Boc protecting group has been instrumental in the synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs). In solid-phase peptide synthesis (SPPS), the Boc/Cbz strategy was a pioneering approach, where the N-terminal α-amino group is protected with the acid-labile Boc group, and side-chain functional groups are protected with more acid-stable groups like benzyl ethers, which are cleaved in the final step with strong acids like HF.[9]

Caption: Simplified workflow of Boc-based solid-phase peptide synthesis.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the modern organic chemist. Its unique combination of stability to a wide range of reagents and facile cleavage under mild acidic conditions provides a robust and versatile strategy for the protection of amines. A thorough understanding of its reaction mechanisms, optimal conditions for its introduction and removal, and its orthogonality with other protecting groups is essential for its effective implementation in the synthesis of complex organic molecules, from novel drug candidates to intricate natural products. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers, enabling them to design and execute synthetic routes with greater efficiency and success.

References

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. gsconlinepress.com [gsconlinepress.com]

A Technical Guide to tert-Butyl (2-amino-2-methylpropyl)carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-amino-2-methylpropyl)carbamate, a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, provides established protocols for its synthesis, and explores its significant applications, with a particular focus on its role as a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as N-Boc-2-methyl-1,2-propanediamine, is a carbamate-protected diamine. The tert-butyloxycarbonyl (Boc) group serves as a labile protecting group for one of the amine functionalities, allowing for selective reactions at the unprotected primary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95034-05-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₂₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 188.27 g/mol | --INVALID-LINK-- |

| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | --INVALID-LINK-- |

| Appearance | Not explicitly stated in literature; likely a solid or oil. | |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and isopropyl alcohol. | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Expected/Analogous Data | Notes |

| ¹H NMR | - δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. - δ ~1.1 ppm (s, 6H): Protons of the two methyl groups on the quaternary carbon. - δ ~2.5-3.0 ppm (m, 2H): Protons of the methylene group adjacent to the carbamate nitrogen. - Variable (br s): NH and NH₂ protons. | Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for the related compound tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate shows signals at δ 3.42–3.21 (m, 2H, CH₂NH), 2.80–2.59 (m, 2H, CH(CH₃)), and 0.94 (d, J = 6.8 Hz, 3H, CH₃)[2]. |

| ¹³C NMR | - δ ~156 ppm: Carbonyl carbon of the carbamate. - δ ~79 ppm: Quaternary carbon of the tert-butyl group. - δ ~50-60 ppm: Methylene carbon adjacent to the carbamate. - δ ~50 ppm: Quaternary carbon bearing the amino and methyl groups. - δ ~28 ppm: Methyl carbons of the tert-butyl group. - δ ~25 ppm: Methyl carbons on the other quaternary center. | Chemical shifts are approximate. |

| IR (Infrared Spectroscopy) | - ~3400-3300 cm⁻¹: N-H stretching of the primary amine. - ~3300-3200 cm⁻¹: N-H stretching of the carbamate. - ~2970-2850 cm⁻¹: C-H stretching of alkyl groups. - ~1680-1700 cm⁻¹: C=O stretching of the carbamate. - ~1520 cm⁻¹: N-H bending. | |

| Mass Spectrometry (MS) | - [M+H]⁺ = 189.16 m/z | Calculated for C₉H₂₁N₂O₂⁺. |

Experimental Protocols: Synthesis

The primary and most efficient method for the synthesis of this compound is the site-selective mono-Boc protection of 2-methyl-1,2-propanediamine. This method takes advantage of the steric hindrance around the tertiary amine to favor the reaction at the primary amine.

Synthesis from 2-Methylpropane-1,2-diamine and Di-tert-butyl dicarbonate

This protocol is adapted from procedures described in the patent literature.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-methylpropane-1,2-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Isopropyl alcohol

-

Dichloromethane (DCM)

-

Citric acid solution

-

Round-bottom flask (RBF)

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Charge a round-bottom flask with isopropyl alcohol (600 ml) and 2-methylpropane-1,2-diamine (100 gm) at 30±5°C.[1]

-

Heat the reaction mass to reflux.[1]

-

Add Di-tert-butyl dicarbonate at 80±5°C and maintain the reaction at this temperature for 3-4 hours.[1]

-

After the reaction is complete, distill off the solvent under vacuum at 50±5°C.[1]

-

Cool the resulting residue to 30±5°C.[1]

-

Add dichloromethane (300 ml) to the residue and cool it to 15±5°C.[1]

-

Add a solution of citric acid at 15±5°C and stir the reaction mass at this temperature.[1]

-

Separate the layers and evaporate the solvent from the organic layer to obtain the title compound.[1]

Work-up and Purification:

The work-up procedure involves an acidic wash to remove any unreacted diamine and by-products, followed by extraction and solvent evaporation. Further purification, if necessary, can be achieved by column chromatography.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, with a protected and a free amine, allows for sequential and controlled introduction of different functionalities.

Intermediate in the Synthesis of Anagliptin

A notable application is its use as a key intermediate in the synthesis of Anagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.

Experimental Workflow for Anagliptin Synthesis:

Caption: Role of the title compound in Anagliptin synthesis.

In this synthetic route, the free primary amine of this compound undergoes a nucleophilic substitution reaction with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This is followed by the deprotection of the Boc group under acidic conditions to yield the dihydrochloride salt of the Anagliptin precursor.[1]

Conclusion